molecular formula C20H28O4 B143796 Horminone CAS No. 21887-01-4

Horminone

Cat. No. B143796
CAS RN: 21887-01-4
M. Wt: 332.4 g/mol
InChI Key: WAZYPYJGZYLHHT-JGRMJRGVSA-N
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Description

Horminone is a diterpenoid quinone, specifically a 7,12-dihydroxyabiet-8,12-diene-11,14-dione, found in several species of the Labiatae family and has been used in traditional medicine. It has been isolated from plants such as Lepechinia bullata and Rabdosia Serra, and has shown cytotoxic properties .

Synthesis Analysis

While the papers provided do not detail the synthesis of horminone, they do describe its isolation from natural sources. Horminone was isolated from an MeOH extract of Lepechinia bullata, and its structure was confirmed through spectroscopic analysis . Additionally, horminone was first isolated from the leaves of Rabdosia Serra and its crystal structure was determined by X-ray diffraction method .

Molecular Structure Analysis

The molecular structure of horminone has been determined to be orthorhombic with space group P2_1P2_1P2_1. The crystal structure analysis reveals that horminone consists of three six-membered rings, with ring A in the chair conformation and ring C having the structure of quinone. There are also two intermolecular hydrogen bonds between two molecules .

Chemical Reactions Analysis

Horminone's interaction with ions has been studied, showing that it can form complexes with divalent ions such as Mg^2+ and Ca^2+. The horminone-Mg^2+ complex is more stable than its Ca^2+ counterpart, and this complex is able to cross bacterial membranes and bind to rRNA phosphate groups, which may inhibit the initial steps of protein synthesis .

Physical and Chemical Properties Analysis

The electrochemical properties of horminone have been studied in acetonitrile, revealing that its reduction mechanism involves a monoelectronic charge-transfer step, followed by a protonation step and a homogeneous charge-transfer step due to disproportionation of the protonated intermediate. The mechanism of this disproportionation is dependent on the pH of the solution .

Horminone's antimicrobial activity has been linked to its ability to bind to Mg^2+ ions, which facilitates its penetration into bacterial membranes and subsequent inhibition of protein synthesis . Additionally, horminone has been shown to affect liver enzymes in Wistar rats, indicating potential toxic effects that must be considered when using plant extracts containing horminone .

Relevant Case Studies

In a study on Wistar rats, horminone administration resulted in increased serum levels of liver enzymes ALT and AST, changes in hepatic cytochrome contents, and alterations in the activities of various enzymes related to glutathione metabolism. These findings suggest that horminone may have toxic effects, which are important to consider in the context of its medicinal use .

Scientific Research Applications

Effects on Liver Enzymes and Activities

A study by Ferreira et al. (1997) examined the impact of horminone on liver enzymes in Wistar rats. The findings revealed that horminone affects serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, hepatic cytochrome contents, and the activities of various liver enzymes. This suggests potential toxic effects of plant extracts containing horminone (Ferreira et al., 1997).

Analytical Methods for Horminone Detection

Pastene et al. (2005) developed a simple method for the isolation and quantitative evaluation of horminone in Sphacele chamaedryoides, a plant used in Chilean folk medicine. This method involved using fluorescence reagents to detect horminone, demonstrating its potential application in plant analysis (Pastene et al., 2005).

Antimicrobial Activity

The antibacterial properties of horminone were explored by Ulubelen et al. (2001) and Batista et al. (1994). These studies found that horminone exhibited potent antibacterial activity against various bacterial strains, highlighting its potential as an antimicrobial agent (Ulubelen et al., 2001); (Batista et al., 1994).

Structural and Electronic Parameters

Nicolás et al. (2003) conducted a study on the structural and electronic parameters of horminone. This theoretical research provided insights into the negative site of horminone favorable for binding to Mg2+ ions, potentially explaining its antibacterial mechanism (Nicolás et al., 2003).

Electrochemical Reduction Studies

Ortiz et al. (1996) investigated the electrochemical reduction of horminone in acetonitrile. This study contributed to understanding the reduction mechanism of horminone, which can be relevant in various chemical and pharmaceutical applications (Ortiz et al., 1996).

properties

IUPAC Name

(4bS,8aS,10R)-1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3/t11-,12+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZYPYJGZYLHHT-JGRMJRGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318668
Record name Horminone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Horminone

CAS RN

21887-01-4
Record name Horminone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021887014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Horminone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HORMINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR166S9YJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
414
Citations
I Nicolás, M Vilchis, N Aragón… - … journal of quantum …, 2003 - Wiley Online Library
… properties of horminone. To our knowledge theoretical studies for the horminone molecule … for the study of the horminone molecule and of the horminone–Mg 2+ systems. Moreover, …
Number of citations: 22 onlinelibrary.wiley.com
I Nicolás, M Castro - The Journal of Physical Chemistry A, 2006 - ACS Publications
… horminone molecule with a single divalent magnesium cation, Mg 2+ . In fact, the interaction of horminone (… Hm−Mg 2+ complex, the horminone moiety is able to cross the bacterial wall …
Number of citations: 16 pubs.acs.org
JL Ortiz, J Delgado, A Baeza, I González… - Journal of …, 1996 - Elsevier
… In this work, a study of the reduction mechanism of horminone was performed in AN as … type of reduction mechanism of the horminone. Linear sweep voltammetry and double potential …
Number of citations: 22 www.sciencedirect.com
R Ferreira, F Candeias, F Simões, J Nascimento… - Journal of …, 1997 - Elsevier
… The present study reports on the effects of horminone on serum alanine … Horminone is a diterpenoid quinone (7,12-dihydroxyabiet-8,… In this study, horminone was administered by the …
Number of citations: 12 www.sciencedirect.com
T Matsumoto, S Harada - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
Methylation of 12-benzoyloxyabieta-8,11,13-trien-11-ol with methyl iodide afforded 11-benzoyloxy-12-methoxyabieta- and 12-benzoyloxy-11-methoxyabieta-8,11,13-triene (9). …
Number of citations: 17 www.journal.csj.jp
K Becker, S Schwaiger, B Waltenberger… - … Medicine and Cellular …, 2018 - hindawi.com
… They were identified by mass spectrometry, 1- and 2-D NMR, and comparison of the spectral data with literature as the diterpene quinones horminone (1) [29, 30], 7-O-acetylhorminone (…
Number of citations: 13 www.hindawi.com
T Matsumoto, S Harada - Chemistry Letters, 1976 - journal.csj.jp
Oxidation of ferruginol (II) with benzoyl peroxide gave 12-benzoyloxy-11-hydroxyabieta-8, 11, 13-triene (X) which was converted into taxoquinone (IV), 7α-acetoxyroyleanone (V) …
Number of citations: 11 www.journal.csj.jp
E Pastene, J Alarcón, M Avello, M Nail… - JPC-Journal of Planar …, 2005 - akjournals.com
… A resin has been extracted from the surface of the leaves and horminone has been … and quantitative evaluation of horminone. For analytical purposes remission of horminone at λ = 271 …
Number of citations: 4 akjournals.com
G Janicsák, I Zupkó, MT Nikolova… - Natural Product …, 2011 - journals.sagepub.com
… horminone, 7-O-methyl-horminone and 7-acetyl-horminone), one triterpene (erythrodiol-3-acetate) and β-sitosterol. Horminone, 7-acetyl-horminone … methyl-horminone produced weaker …
Number of citations: 47 journals.sagepub.com
N Öztekin, S Başkan, SE Kepekçi, FB Erim… - … of pharmaceutical and …, 2010 - Elsevier
… Horminone and 7-O-acetylhorminone and other horminone … Most of abietane diterpenoids including horminone derivatives … not any quantitative analysis report on horminone and/or 7-O-…
Number of citations: 33 www.sciencedirect.com

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